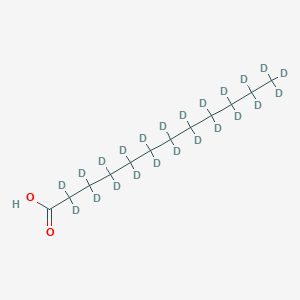

Lauric acid-d23

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-SJTGVFOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583743 | |

| Record name | (~2~H_23_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59154-43-7 | |

| Record name | (~2~H_23_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Purity Considerations for Dodecanoic D23 Acid

Strategies for Deuteration of Dodecanoic Acid

The introduction of deuterium (B1214612) atoms into the dodecanoic acid molecule can be achieved through two primary strategies: direct deuterium exchange on the non-deuterated molecule and total chemical synthesis from smaller deuterated precursors.

Deuterium Exchange Methods

Hydrogen-deuterium (H-D) exchange reactions offer a direct route to deuterated molecules by replacing hydrogen atoms with deuterium. A prominent method for achieving high levels of deuteration in fatty acids is through metal-catalyzed hydrothermal H-D exchange. This technique typically involves heating the fatty acid in the presence of a deuterium source, most commonly deuterium oxide (D₂O), and a metal catalyst such as platinum or palladium.

The general mechanism involves the activation of C-H bonds by the metal catalyst, facilitating their cleavage and subsequent replacement with deuterium from the surrounding D₂O. To achieve perdeuteration, as in Dodecanoic-d23 acid, harsh reaction conditions, including high temperatures and pressures, are often necessary to promote the exchange at all 23 non-labile C-H positions.

Table 1: Typical Conditions for Catalytic H-D Exchange of Fatty Acids

| Parameter | Condition |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) |

| Temperature | 150 - 250 °C |

| Pressure | Elevated pressures in a sealed reactor |

| Reaction Time | Several hours to days |

Total Chemical Synthesis Approaches for Perdeuterated Analogues

An alternative to direct exchange is the total chemical synthesis of Dodecanoic-d23 acid from smaller, readily available deuterated building blocks. This bottom-up approach can offer greater control over the isotopic distribution and may be advantageous for producing highly pure materials.

A common strategy involves the coupling of deuterated alkyl chains. For instance, the synthesis could commence with shorter-chain perdeuterated precursors, such as deuterated alkyl halides or aldehydes. These fragments can then be linked together using established organic reactions like Grignard reactions, Wittig reactions, or modern cross-coupling methodologies.

For example, a retrosynthetic analysis of Dodecanoic-d23 acid might involve the coupling of a deuterated six-carbon fragment with another deuterated six-carbon fragment. The synthesis of these smaller deuterated building blocks can be achieved through various means, including the deuteration of corresponding precursors or by building them up from even smaller deuterated molecules like deuterated methane (B114726) or ethylene.

Challenges in Maintaining Isotopic and Chemical Purity for Research Applications

The production of Dodecanoic-d23 acid with the high isotopic and chemical purity required for many research applications presents several challenges.

One of the primary challenges is achieving complete deuteration at all 23 positions. In practice, attaining 100% isotopic enrichment is difficult, and the final product is often a mixture of isotopologues with varying degrees of deuteration. The presence of lower deuterated species can interfere with sensitive analytical measurements and quantitative studies.

Another significant challenge is the potential for D/H back-exchange. This phenomenon can occur during the synthesis, purification, or even storage of the deuterated compound, where deuterium atoms are replaced by protons from residual water or other protic solvents. The C-H bonds at the α-position to the carboxylic acid group are particularly susceptible to back-exchange under certain conditions. Careful handling and the use of deuterated solvents are crucial to minimize this issue.

Furthermore, the synthesis and purification processes can introduce chemical impurities. Side reactions during deuteration or total synthesis can lead to the formation of byproducts that are structurally similar to Dodecanoic-d23 acid, making their separation challenging. Standard purification techniques like chromatography and crystallization must be rigorously applied to ensure high chemical purity.

Table 2: Common Impurities in Dodecanoic-d23 Acid Preparations

| Impurity Type | Description |

| Isotopic Impurities | Dodecanoic acid molecules with fewer than 23 deuterium atoms (e.g., d22, d21). |

| Chemical Impurities | Byproducts from the synthetic route, unreacted starting materials, or residual solvents. |

| Positional Isomers | In cases of incomplete deuteration, isomers with deuterium at different positions may exist. |

Advanced Characterization of Deuterated Fatty Acid Synthesis Products

To ensure the quality of Dodecanoic-d23 acid, a combination of advanced analytical techniques is employed to verify its isotopic enrichment, isotopic distribution, and chemical purity.

Mass Spectrometry (MS) is a fundamental tool for determining the extent of deuteration. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the mass shift due to the incorporated deuterium can be precisely measured. High-resolution mass spectrometry can further resolve the isotopic distribution, providing information on the relative abundance of each isotopologue (e.g., d23, d22, d21). Gas chromatography coupled with mass spectrometry (GC-MS) is often used for the analysis of fatty acids after conversion to their more volatile methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the positions of deuterium incorporation. In ¹H NMR spectroscopy, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal. Therefore, a ¹H NMR spectrum of highly pure Dodecanoic-d23 acid will show a significant reduction or complete absence of signals in the alkyl region compared to the spectrum of lauric acid. The residual proton signals can be used to quantify the level of deuteration at specific positions.

Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing a fingerprint of the deuteration pattern. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule.

Infrared (IR) Spectroscopy can also be used to confirm deuteration. The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The presence of strong C-D absorption bands and the diminished intensity of C-H bands are indicative of successful deuteration.

By employing these advanced characterization techniques, researchers can confidently verify the isotopic and chemical integrity of their Dodecanoic-d23 acid, ensuring the reliability and accuracy of their experimental results.

Dodecanoic D23 Acid in Advanced Metabolic Pathway Elucidation

Tracing Fatty Acid Catabolism and Anabolism in Biological Systems

The use of isotopically labeled fatty acids, such as Dodecanoic-d23 acid, provides a powerful means to trace the intricate processes of fatty acid catabolism (breakdown) and anabolism (synthesis) within living organisms. These studies leverage the distinct mass of deuterated compounds to differentiate between endogenous and exogenously supplied fatty acids and their metabolic products. Fatty acids can be either stored as triglycerides, predominantly in adipose tissue, or oxidized for energy through beta-oxidation and the tricarboxylic acid cycle nih.gov.

A notable application involves organisms with unique metabolic characteristics. For instance, cyanobacteria appear to lack a functional beta-oxidation pathway, which is typically responsible for fatty acid degradation chemrxiv.org. This metabolic peculiarity makes them ideal models for stable-isotope labeling of their lipidome. When cyanobacterial cultures are supplemented with deuterated fatty acids like Dodecanoic-d23 acid, the deuterium (B1214612) label is retained as these fatty acids are elongated and incorporated into longer-chain lipids without significant degradative scrambling of the label, unlike in other bacteria such as E. coli where exogenous fatty acids undergo beta-oxidative degradation chemrxiv.org.

Investigations into Lipid Dynamics and Turnover Rates

Deuterium oxide (D₂O) administration has been employed for decades to investigate metabolic pathways and measure the turnover rates of specific compounds, including lipids, in living organisms nih.govnih.gov. This approach, often combined with untargeted LC-MS/MS lipidomics, allows for a comprehensive analysis of deuterium uptake across a wide range of lipid species in various organs and body fluids nih.gov.

Studies have shown that the maximum deuteration level in lipids following D₂O administration can vary significantly across different organs. For example, higher deuteration levels have been observed in the liver, plasma, and lung, compared to lower levels in the brain and heart nih.gov. The incorporation of deuterium into fatty acid fragments, such as palmitic and stearic acid residues within complex lipids (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), triacylglycerols (TAG), phosphatidylglycerol (PG)), but not in their corresponding free forms, provides insights into active lipid synthesis and remodeling processes nih.gov.

Table 1: Deuterium Uptake in Lipids Across Mouse Organs After D₂O Administration nih.gov

| Organ/Body Liquid | Deuteration Level | Key Deuterated Fragments |

| Liver | Maximum | Palmitic, Stearic |

| Plasma | Maximum | Palmitic, Stearic |

| Lung | Maximum | Palmitic, Stearic |

| Brain | Lower | Palmitic, Stearic |

| Heart | Lower | Palmitic, Stearic |

Analysis of Fatty Acid Utilization and Storage Mechanisms

Fatty acids serve as critical energy sources in oxidative tissues and are transported bound to albumin due to their amphipathic nature nih.gov. Upon absorption, fatty acids are broken down into smaller molecules, free fatty acids, and glycerol (B35011), which are then re-conjugated to form triglycerides for storage nih.gov. The majority (98%) of triglyceride storage occurs in adipose tissue depots nih.gov.

The regulation of fatty acid metabolism, including catabolism and storage, involves various mechanisms. Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear fatty acid receptors, play a crucial role in regulating fatty acid catabolism in different tissues diva-portal.org. For instance, PPARα is primarily found in the liver and promotes the conversion of fatty acids into triglycerides or ketone bodies during starvation, shifting the energy source diva-portal.org. PPARγ, located in adipocytes, controls adipocyte differentiation, lipid storage, and glucose homeostasis, promoting lipid storage and increasing glucose oxidation in muscle diva-portal.org. PPARδ, predominantly found in skeletal muscle, regulates genes involved in fatty acid catabolism and can induce a shift in fuel preference from glucose to fatty acids, increasing β-oxidation diva-portal.org.

Quantitative Assessment of De Novo Lipogenesis and Fatty Acid Elongation/Desaturation

De novo lipogenesis (DNL) is the metabolic process by which new fatty acids are synthesized from non-lipid precursors, such as glucose, which is converted to acetyl-CoA caymanchem.comnih.gov. This acetyl-CoA is then elongated into fatty acids via the fatty acid synthase (FASN) pathway, with palmitic acid being a major product caymanchem.comresearchgate.net. These newly synthesized fatty acids can subsequently be esterified to glycerol to form triglycerides, which are stored in hepatic lipid droplets, contributing to hepatic steatosis caymanchem.com.

Quantitative assessment of DNL and fatty acid elongation/desaturation is often performed using stable isotope tracers like deuterated water (D₂O) or [1-¹³C]-acetate, coupled with mass isotopomer distribution analysis (MIDA) nih.govnih.govplos.org. This approach allows for the simultaneous determination of DNL, fatty acid elongation, and cholesterol synthesis plos.org.

Research has shown that high-fat feeding can induce hepatic fatty acid synthesis in mice, primarily through chain elongation and subsequent desaturation, rather than an increase in de novo synthesis plos.org. For example, studies using [1-¹³C]-acetate infusion and MIDA revealed that a higher lipogenic flux in high-fat diet-fed mice was mainly due to increased hepatic elongation of unlabeled palmitate, with a minor contribution from the elongation of de novo synthesized palmitate plos.org.

Table 2: Contribution of Fatty Acid Synthesis Pathways in High-Fat Diet Fed Mice plos.org

| Fatty Acid Product | Pathway Contribution to Synthesis (µg/g/h) |

| Oleic Acid | +74 (Total Lipogenic Flux) |

| Palmitate | +66 (Elongation of unlabeled palmitate) |

Furthermore, the fractional synthesis of plasma cholesterol and palmitate triglycerides can be measured by incorporating deuterium from deuterated water. Studies in rats have determined the maximum incorporation number (N) of deuterium atoms for palmitate to be 21 and for cholesterol to be 27 in vivo, values higher than those observed in in vitro experiments nih.gov. This suggests additional pathways of deuterium incorporation into lipids, possibly through deuterium-labeled acetyl coenzyme A (CoA), in living systems nih.gov.

Application in Elucidating Specific Lipid Remodeling Pathways

Deuterated fatty acids are critical molecular probes for unraveling the mechanisms underlying various metabolic and physiological events, including lipid remodeling pathways nih.gov. Lipidomics, a sub-discipline of metabolomics, focuses on the comprehensive study of lipids within a biological system, often employing advanced analytical techniques such as mass spectrometry coupled with chromatography (e.g., GC-MS, LC-MS) nih.govdiva-portal.orgresearchgate.net.

These methodologies enable researchers to identify and quantify changes in lipid species and fatty acid structures. For instance, integrated lipidomic and metabolomics analyses have been used to investigate the effects of frozen storage on pork lipids, revealing variations in lipid species and fatty acid compositions nih.gov. In another context, multiomics workflows, which combine protein and lipid analysis from the same sample, have been developed to probe the interplay of these macromolecules in synaptic signal transduction and plasticity, generating hypotheses about novel mechanisms underlying complex changes in synaptic connectivity researchgate.net. This includes the use of internal standards like Dodecanoic-d23 acid for accurate lipid quantification nih.gov.

Studies on the Metabolic Fate of Dietary Deuterated Fatty Acids in Vivo

The metabolic fate of dietary deuterated fatty acids in vivo is a key area of investigation, providing insights into absorption, distribution, metabolism, and incorporation into various tissues and lipid pools. Deuterated water (D₂O) has been widely used to measure fractional lipid synthesis in living organisms nih.gov.

When deuterated fatty acids, such as Dodecanoic-d23 acid, are administered, they can be absorbed and subsequently incorporated into membrane lipids researchgate.net. For example, in studies with bacteria, deuterated lauric acid was shown to be elongated to deuterated myristic acid and palmitic acid, which were then incorporated into membrane lipids researchgate.net. This demonstrates the utility of such labeled compounds in tracking the biosynthesis and integration of fatty acids into cellular structures. The high deuterium enrichment in plasma glucose and liver lactate (B86563) and pyruvate (B1213749) observed in in vivo studies further supports the complex metabolic interconversions that can lead to the incorporation of deuterium into lipids through pathways involving deuterium-labeled acetyl CoA nih.gov.

The ability to precisely track these labeled fatty acids allows for a deeper understanding of how dietary lipids are processed and utilized by the body, contributing to the elucidation of metabolic pathways that govern lipid homeostasis in health and disease.

Mechanistic Research Utilizing Dodecanoic D23 Acid As a Tracer

Elucidation of Protein-Lipid Interaction Dynamics

Dodecanoic-d23 acid is a valuable tool for studying the intricate dynamics of protein-lipid interactions, particularly those involving membrane proteins wikipedia.org. The incorporation of deuterated lipids into model membranes or cellular systems allows for detailed analysis without significant perturbation of the biological system isotope.com.

Isotopic labeling, including the use of deuterated lipids like dodecanoic-d23 acid, is crucial for high-resolution NMR studies of membrane proteins isotope.comscirp.orgnih.gov. Membrane proteins, which constitute a significant portion of all expressed proteins, are challenging to study due to their hydrophobic nature and dynamic behavior isotope.comscirp.org. Deuteration of either the membrane mimetic (e.g., detergents) or the protein itself significantly reduces proton signals and improves spectral resolution and sensitivity in NMR experiments nih.govnih.govtandfonline.com. This allows for the investigation of membrane protein structure, dynamics, and interactions within a lipid environment isotope.comscirp.orgnih.gov. For instance, deuterated detergents, which can be synthesized from deuterated fatty acids such as d23-dodecanoic acid, are used to solubilize membrane proteins for solution-state NMR, eliminating interfering proton signals from the detergent itself tandfonline.comtandfonline.com.

Deuterated fatty acids facilitate the identification of specific lipid binding sites on proteins and the conformational changes that occur upon lipid interaction plos.orgresearchgate.net. By incorporating deuterated lipids into membranes, researchers can monitor their behavior and interaction with embedded proteins using techniques like deuterium (B1214612) NMR scirp.orgfrontiersin.org. Studies have shown that fatty acids can induce conformational changes in proteins, and the structural dynamics of fatty acids in the lipid bilayer are important for optimal protein interactions plos.orgnih.gov. For example, studies using deuterated fatty acids have revealed how different lipid fractions are involved in lipid phase transitions and can affect cell survival, providing insights into conformational ordering nih.gov.

Investigations into Cellular Membrane Biogenesis and Fluidity

Dodecanoic-d23 acid and other deuterated fatty acids are instrumental in probing cellular membrane biogenesis and fluidity mdpi.comfrontiersin.org. By introducing these labeled lipids into cellular systems, their incorporation into newly synthesized membranes can be tracked, providing insights into the processes of membrane assembly and turnover researchgate.netfrontiersin.org. Deuterium magnetic resonance (DMR) spectroscopy, for instance, has been used to study the hydrocarbon chain mobility of membrane systems and to show that both liquid crystalline and gel states can coexist in membranes at the same temperature mdpi.comillinois.edunih.gov. The fluidity of cell membranes is influenced by the composition of phospholipid headgroups and the length of fatty acid chains frontiersin.orgresearchgate.net. Deuterated fatty acids can be incorporated into cell membranes, altering their composition and influencing properties like deformability and hydration frontiersin.orgnih.gov.

Table 1: Impact of Deuterated Fatty Acids on Membrane Properties

| Property Measured | Deuterated Fatty Acid Used | Key Finding | Reference |

| Membrane Fluidity | Deuterated palmitic acid | Coexistence of liquid-crystalline and gel states; decreased orientational order with increasing temperature nih.gov | nih.gov |

| Lipid Peroxidation | Deuterated linoleic acid | Decreased lipid peroxidation in RBC membranes, improving storage quality frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Conformational Ordering | Deuterated stearic acid, oleic acid, arachidonic acid | Raman spectra reflect changes in conformational state and lipid phase transitions nih.gov | nih.gov |

Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Processes via Deuterium Tracking

Deuterium tracking with compounds like dodecanoic-d23 acid is a powerful method for analyzing ADME processes biorxiv.orgwikipedia.orgmdpi.com. The replacement of hydrogen with deuterium in a molecule, while subtle, can significantly impact its pharmacokinetic (PK) and pharmacodynamic (PD) properties by increasing bond energy and metabolic stability wikipedia.orgcd-bioparticles.netnih.govresearchgate.net. This allows for the tracking of drug absorption, distribution, metabolism, and excretion in vivo metwarebio.combiorxiv.orgmdpi.com.

Deuterated fatty acids, including those with full deuteration like dodecanoic-d23 acid, can be used to monitor fat synthesis and metabolism in living systems researchgate.netresearchgate.net. For example, deuterated water (D2O) is frequently used to monitor fat synthesis in vivo, with deuterium being incorporated into fatty acids primarily via deuterated NADPH researchgate.netresearchgate.net. This enables the calculation of mass isotope distributions of fatty acids and provides chemically accurate interpretations of deuterium tracing studies in fatty acid metabolism researchgate.net. Deuterium labeling can differentiate exogenous labeled compounds from endogenous ones by mass shift, allowing for the tracking of lipid metabolism in various disease states biorxiv.orgbiorxiv.org.

Table 2: Applications of Deuterium Tracking in ADME

| Application Area | Deuterated Compound Type | Key Insight | Reference |

| Fat Synthesis | Deuterated water (D2O) | Deuterium labels fatty acids primarily via NADPH researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Lipid Metabolism | Deuterated polyunsaturated fatty acids (e.g., arachidonic acid) | Tracking of exogenous lipid incorporation and metabolic fate in disease states biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |

| Drug Development | Deuterated APIs | Improved pharmacokinetic properties (e.g., increased half-life, reduced metabolism) wikipedia.orgcd-bioparticles.netnih.govresearchgate.net | wikipedia.orgcd-bioparticles.netnih.govresearchgate.net |

Probing Enzymatic Reaction Mechanisms through Deuterium Kinetic Isotope Effects

Deuterium kinetic isotope effects (DKIEs) are a fundamental tool for elucidating enzymatic reaction mechanisms, including those involving fatty acids metwarebio.comcdnsciencepub.comresearchgate.net. The kinetic isotope effect occurs because the heavier deuterium forms stronger bonds than protium, leading to slower reaction rates when bond cleavage involves the deuterated atom wikipedia.org. By observing changes in reaction rates when hydrogen is replaced by deuterium, researchers can determine the rate-limiting steps and identify key bond-breaking events in a reaction wikipedia.orgcdnsciencepub.comacs.org.

In fatty acid hydroxylation, particularly in studies involving cytochrome P450 enzymes, DKIEs provide critical information about the reaction mechanism and rate-limiting steps acs.org. Cytochrome P450 enzymes are known to metabolize fatty acids through various oxidative pathways acs.org. By using selectively deuterated fatty acid substrates, researchers can investigate the location of initial hydrogen atom abstraction and subsequent reaction pathways acs.org. For instance, studies have shown that deuteration at specific carbon positions in fatty acids can dramatically increase the kinetic isotope effect for oxygenation, indicating the critical role of these hydrogens in catalysis acs.org. This approach can reveal unexpected enzymatic activities and provide detailed mechanistic insights into how these enzymes function acs.org.

Table 3: Deuterium Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme/Reaction Type | Deuterated Substrate Example | Observed Effect | Mechanistic Insight | Reference |

| Fatty Acid Hydroxylation (e.g., Cytochrome P450) | Selectively deuterated fatty acids | Altered reaction rates and product profiles | Identification of rate-limiting steps and critical hydrogen abstraction sites acs.orgacs.org | acs.orgacs.org |

| Cyclopropane Fatty Acid Formation | Methionine labeled with deuterium in methyl group | Quantified extent of exchange and measured intramolecular/intermolecular DKIEs | Revealed slow methyl group transfer and fast protonation-deprotonation steps cdnsciencepub.com | cdnsciencepub.com |

Examination of Metabolic Switching Phenomena in Enzyme Catalysis

The use of deuterated fatty acids, including dodecanoic-d23 acid, is instrumental in investigating metabolic switching phenomena in enzyme catalysis. Enzymes involved in fatty acid metabolism often exhibit kinetic isotope effects when hydrogen atoms are replaced by deuterium, which can alter reaction rates and even influence the preferred reaction pathway, leading to "metabolic switching" acs.orgpnas.org.

One notable example involves the study of human cytochrome P450 4A11 (P450 4A11), an enzyme primarily responsible for the ω-hydroxylation of fatty acids in the liver and kidney acs.org. Lauric acid (dodecanoic acid) is a prototypic substrate for this enzyme. Research utilizing [12-²H₃]lauric acid (a partially deuterated form of lauric acid, where the hydrogens at the 12th carbon are replaced by deuterium) demonstrated significant metabolic switching acs.org.

Research Findings on Metabolic Switching with P450 4A11 and Deuterated Lauric Acid:

| Substrate Type | Hydroxylation Site | Kinetic Isotope Effect (KIE) Value | Observation | Citation |

| Lauric acid (d0) | 12-hydroxylation | - | Prototypic substrate | acs.org |

| [12-²H₃]Lauric acid | 12-hydroxylation | 1.2-2 (low but reproducible) | Significant metabolic switching to 11-hydroxylation observed | acs.org |

| [12-²H₃]Lauric acid | 11-hydroxylation | - | Increased formation of 11-hydroxylated product | acs.org |

| [12-³H]Lauric acid | 12-hydroxylation | >10 (intrinsic KIE) | Indicated high intrinsic KIE | acs.org |

This "metabolic switching" indicates that the enzyme's preference for abstracting a hydrogen atom from a specific position can change when that position is deuterated, highlighting the role of C-H bond cleavage as a rate-limiting step in the catalytic cycle acs.org. Such studies provide insights into the intricate mechanisms of enzyme catalysis and how isotopic labeling can reveal alternative metabolic routes under altered conditions pnas.orgimrpress.com. The use of deuterated compounds allows researchers to track the flow of specific atoms through complex metabolic networks and understand how enzymes adapt or shift their activity nih.govnih.gov.

Investigation of Oxidative Damage Prevention Mechanisms with Deuterated Lipids

Deuterated lipids, including fatty acids like dodecanoic-d23 acid, are extensively used to investigate mechanisms of oxidative damage prevention wikipedia.orgcompoundchem.comretrotope.com. Polyunsaturated fatty acids (PUFAs) are particularly susceptible to oxidative damage due to the presence of easily abstractable hydrogen atoms at bis-allylic positions wikipedia.orgretrotope.com. The substitution of these hydrogen atoms with deuterium significantly strengthens the C-D bond, making it more resistant to abstraction by reactive oxygen species (ROS) wikipedia.orgcompoundchem.comacs.org. This phenomenon is known as the kinetic isotope effect on lipid peroxidation wikipedia.org.

Key Mechanisms and Research Findings:

Kinetic Isotope Effect (KIE): Deuterium is heavier than hydrogen, leading to stronger C-D bonds compared to C-H bonds wikipedia.orgcompoundchem.com. This increased bond strength makes the deuterated sites less prone to hydrogen abstraction, which is the initiating step in lipid peroxidation wikipedia.orgretrotope.comacs.org.

Inhibition of Lipid Peroxidation: By reinforcing the C-H bonds at vulnerable sites, deuterated PUFAs (D-PUFAs) effectively slow down or inhibit the chain reaction of lipid peroxidation, thereby protecting cellular and organelle membranes from damage wikipedia.orgretrotope.comnih.gov.

Protection against Oxidative Stress: Studies have shown that D-PUFAs can reduce oxidative stress and protect cells from oxidative stress-induced injury retrotope.comnih.gov. For instance, in Saccharomyces cerevisiae, D-PUFAs reduced oxidative stress by safeguarding mitochondria against ROS nih.gov. They have also been shown to prevent lipid peroxidation in primary co-cultures of neurons and astrocytes and in models of Friedreich ataxia nih.gov.

Mitochondrial Protection: Deuterated PUFAs have been demonstrated to prevent the inhibition of maximal uncoupler-stimulated respiration and increased mitochondrial uncoupling in response to oxidative stress retrotope.com. This suggests that the therapeutic potential of D-PUFAs may stem from their ability to preserve mitochondrial function retrotope.com.

Reduced Toxic Product Formation: By inhibiting lipid peroxidation, deuterated lipids can significantly reduce the levels of numerous lipid peroxidation-derived toxic products, such as reactive carbonyls wikipedia.org.

Illustrative Data on Deuterated PUFA Protection (General Principle applicable to deuterated lipids):

| Deuterated Lipid Type | Organism/Cell Model | Effect on Oxidative Stress | Key Finding | Citation |

| D-PUFAs (general) | Saccharomyces cerevisiae | Reduced oxidative stress | Protected mitochondria against ROS | nih.gov |

| D-PUFAs (general) | Neurons and Astrocytes | Prevented lipid peroxidation | Reduced membrane damage | nih.gov |

| Deuterated trilinolenin (B53071) [D-TG(54:9)] | C. elegans | Reduced accumulation of lipid peroxides and ROS, extended lifespan | Demonstrated protection under normal and oxidative stress conditions | nih.gov |

| D-PUFAs (general) | Yeast and mammalian (myoblast H9C2) cells | Protected against oxidative stress-induced injury | Drastically suppressed isoprostane formation (products of lipid peroxidation) | retrotope.com |

This research highlights the potential of deuterated lipids in mitigating oxidative damage, offering a novel approach to protect biological systems from the detrimental effects of reactive oxygen species wikipedia.orgcompoundchem.com.

Advanced Analytical Applications of Dodecanoic D23 Acid

Role as an Isotope-Labeled Internal Standard in Mass Spectrometry-Based Metabolomics

Dodecanoic-d23 acid serves as a crucial isotope-labeled internal standard in mass spectrometry (MS)-based metabolomics, especially for the quantification of its non-deuterated counterpart, dodecanoic acid (lauric acid) caymanchem.com. The primary advantage of using isotope-labeled internal standards is their chemical similarity to the endogenous analytes, ensuring they undergo similar extraction, derivatization, and ionization processes, while being distinguishable by their mass difference in MS sigmaaldrich.comnih.gov. This characteristic allows for the compensation of variations and matrix effects that can occur during sample preparation and analysis, thereby significantly improving the reliability of quantitative measurements nih.govdiva-portal.org.

Enhancing Accuracy and Reproducibility in Lipid Quantification

The application of dodecanoic-d23 acid as an internal standard markedly enhances the accuracy and reproducibility of lipid quantification in complex biological matrices nih.gov. By adding a known amount of the deuterated standard to samples prior to extraction and analysis, any losses of the analyte during sample processing or variations in instrument response can be precisely accounted for nih.govdiva-portal.org. Studies have demonstrated that methods employing isotope-labeled internal standards achieve high reproducibility, with reported relative standard deviation (RSD) values often below 2% for quantified free fatty acids au.dk. This high level of precision is critical for comparing lipid profiles across different samples or studies, which is essential for large-scale metabolomic investigations escholarship.orgavantiresearch.com.

Table 1: Example of Reproducibility Data for Fatty Acid Quantification using Internal Standards

| Analyte Class | Parameter | Typical Result (RSD) | Source |

| Free Fatty Acids | Method Repeatability | < 2% | au.dk |

| Quantified FFA | Recovery | 94-103% | au.dk |

Methodologies for Absolute and Relative Quantification of Dodecanoic Acid and Derivatives

Dodecanoic-d23 acid plays a pivotal role in both absolute and relative quantification methodologies for dodecanoic acid and its derivatives in biological samples.

Absolute Quantification : This approach aims to determine the exact concentration or copy number of an analyte in a sample qiagen.com. For dodecanoic acid, absolute quantification typically involves generating a standard curve by analyzing a series of known concentrations of the unlabeled analyte spiked with a constant amount of dodecanoic-d23 acid thermofisher.comucl.ac.uk. The signal ratio of the unlabeled analyte to the deuterated internal standard is then plotted against the known concentrations, allowing for the precise determination of the analyte's concentration in unknown samples qiagen.comthermofisher.comucl.ac.uk.

Relative Quantification : This method focuses on determining changes in the amount of an analyte relative to a reference sample or an internal control, rather than its exact absolute concentration qiagen.comthermofisher.com. In lipidomics, relative quantification can be achieved by normalizing the signal of the target lipid to a class-specific internal standard, such as dodecanoic-d23 acid for dodecanoic acid, enabling comparisons of lipid levels between different experimental conditions or biological states avantiresearch.com. This approach is particularly useful for identifying differential lipid expression in response to various stimuli or in disease states avantiresearch.com.

Integration with Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS)

Dodecanoic-d23 acid is routinely integrated with advanced chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of fatty acids and lipids caymanchem.com.

GC-MS : For GC-MS analysis, fatty acids, including dodecanoic acid, often require derivatization to enhance their volatility and thermal stability, which is crucial for efficient chromatographic separation and subsequent mass spectrometric detection nih.govnih.gov. Dodecanoic-d23 acid, as an internal standard, is co-derivatized with the endogenous analyte, ensuring comparable derivatization efficiency and behavior throughout the GC separation nih.gov. GC-MS is particularly effective for analyzing volatile and semi-volatile lipids nih.govfrontiersin.org.

LC-MS : LC-MS, especially LC-MS/MS, is a versatile and robust technique for analyzing a broad range of lipids, including fatty acids nih.govmetwarebio.com. While native fatty acids can be analyzed, derivatization of their carboxylic groups is often employed to improve ionization efficiency and provide more predictable fragmentation patterns in electrospray ionization (ESI) mode nih.gov. Dodecanoic-d23 acid serves as an ideal internal standard in LC-MS methods, compensating for matrix effects and variations in ionization across different samples caymanchem.comdiva-portal.org.

The integration of these techniques with isotope-labeled standards allows for comprehensive and accurate lipidomic profiling in complex biological samples avantiresearch.comnih.govfrontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies of Deuterated Lipids

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium (B1214612) NMR (²H NMR), is a powerful technique for investigating the structural and dynamic properties of deuterated lipids, including those related to dodecanoic acid nih.govfrontiersin.orgnih.govcore.ac.ukresearchgate.net. The unique properties of deuterium, with its quadrupolar nucleus, make ²H NMR highly sensitive to molecular orientation and motion within lipid bilayers and other membrane systems frontiersin.orgnih.gov.

Specifically, ²H NMR studies using acyl chain deuterated lipids, such as variants of dodecanoic acid with deuterium labels along its chain, provide detailed insights into:

Molecular Order and Dynamics : ²H NMR quadrupolar splittings can reveal the degree of order and the rate of motion of specific segments along the lipid acyl chains within membranes frontiersin.orgnih.govcore.ac.uk. This is crucial for understanding membrane fluidity and how it is affected by various factors like temperature, protein interactions, or the presence of other lipids frontiersin.orgcore.ac.uk.

Conformational Changes : By selectively deuterating different positions, researchers can monitor conformational changes of lipid headgroups and acyl chains in response to environmental changes, such as hydration levels researchgate.net.

Membrane Curvature and Organization : Deuterium NMR can be used to study the organization of non-bilayer lipid aggregates, such as hexagonal phases, and even estimate the radius of curvature of these structures nih.gov.

Protein-Lipid Interactions : ²H NMR of chain-deuterated lipids is extensively used to analyze the influence of membrane proteins or peptides on lipid order parameters, providing insights into protein-lipid interactions and membrane disruption mechanisms frontiersin.orgcore.ac.uk.

Method Development for Deuterated Fatty Acid Analysis in Complex Biological Matrices

The development of robust and accurate analytical methods for deuterated fatty acids like dodecanoic-d23 acid in complex biological matrices is paramount for reliable research findings. Such method development typically encompasses several critical steps:

Sample Preparation and Extraction : This involves optimizing protocols for lipid extraction from diverse matrices such as plasma, tissues, or cell cultures nih.govucl.ac.ukmetwarebio.com. The addition of isotope-labeled internal standards, including dodecanoic-d23 acid, at the initial stages of extraction is a fundamental practice to account for extraction efficiency and minimize variability nih.govmetwarebio.com. For instance, methods for plasma fatty acid analysis involve acid hydrolysis to release bound fatty acids, followed by organic solvent extraction, with dodecanoic-d23 acid serving as an internal standard ucl.ac.uk.

Derivatization Strategies : Depending on the analytical technique (e.g., GC-MS), derivatization of fatty acids may be necessary to improve their chemical properties for analysis, such as volatility or ionization efficiency nih.gov. Method development includes optimizing derivatization protocols to ensure high and consistent derivatization yields for both the analyte and the deuterated standard nih.govau.dk.

Matrix Effect Assessment : Biological matrices can significantly influence analytical signals (ionization enhancement or suppression) in MS. Method development protocols often include recovery studies and comparisons between solvent calibrations and matrix-matched calibrations to thoroughly assess and mitigate matrix effects diva-portal.org. The use of appropriate internal standards like dodecanoic-d23 acid is crucial for addressing these effects diva-portal.org.

Validation and Standardization : Developed methods are rigorously validated for parameters such as linearity, sensitivity (limit of detection, LOD; limit of quantification, LOQ), accuracy, and precision (reproducibility) diva-portal.orgau.dk. Adherence to standardized protocols is essential to reduce variability and ensure the comparability of lipidomic data across different studies and laboratories metwarebio.com.

Table 2: Example of Analytical Parameters for Lauric Acid (C12:0) in LC-MS/MS

| Compound | Internal Standard | Precursor Ion (m/z) | Linear Range (µmol/L) | LOD (µmol/L) | LOQ (µmol/L) |

| Lauric acid (C12:0) | d₃-C12:0 (Dodecanoic-d3 acid) | 511.2 | 7.5–750 | 12.7 | 42.3 |

| Note: Data extracted from a study using d₃-C12:0 as an internal standard for Lauric acid nih.gov. While the user requested Dodecanoic-d23, d3 is also a common deuterated form for this purpose. |

Broader Research Implications and Future Directions in Deuterated Lipidomics

Contribution of Dodecanoic-d23 Acid Research to Understanding Lipid-Related Disorders

Research involving Dodecanoic-d23 acid contributes significantly to elucidating the complex roles of lipids in various pathological conditions. Stable isotope labeling, a technique where isotopes like deuterium (B1214612) replace common isotopes, is widely employed in lipidomics to monitor the metabolism of exogenous labeled compounds, differentiating them from endogenous ones by their distinct mass shifts. researchgate.netacs.org This capability is crucial for tracking lipid metabolism in diverse disease states. researchgate.netnih.govchromatographyonline.com

Lipids are increasingly recognized for their critical involvement in a spectrum of diseases, including cancer, cell death, inflammation, metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. researchgate.netchromatographyonline.com Deuterated fatty acids, such as Dodecanoic-d23 acid, are particularly valuable in this context due to their ability to prevent lipid peroxidation (LPO), a damaging process implicated in neurodegeneration, aging, and other pathologies. wikipedia.orgresearchgate.netfrontiersin.org Studies have demonstrated the efficacy of deuterated polyunsaturated fatty acids (D-PUFAs) in mitigating degeneration and reducing oxidative stress in models of neurodegenerative diseases like Parkinson's disease, Huntington's disease, and Alzheimer's disease. wikipedia.orgfrontiersin.org Furthermore, D-PUFAs have shown promise in models of diabetic retinopathy, age-related macular degeneration, and atherosclerosis. wikipedia.org The utility of deuterated fatty acids extends to clinical trials, with D-PUFAs currently being investigated for the treatment of nervous system disorders such as Friedreich's ataxia, and their potential application in certain retina diseases is also being explored. wikipedia.orgcompoundchem.com Stable isotope-labeled lipidomics, utilizing compounds like Dodecanoic-d23 acid, provides deeper insights into how specific fatty acids influence lipid metabolism and contribute to conditions like lipotoxicity or lipid droplet formation, as observed in research on non-alcoholic fatty liver disease (NAFLD). nih.gov

Potential for Developing Novel Therapeutic Strategies Based on Deuterated Fatty Acid Metabolism

The unique properties of deuterated fatty acids offer a compelling foundation for developing innovative therapeutic strategies. By replacing hydrogen atoms with deuterium, these compounds can protect reactive molecular sites, especially in polyunsaturated fatty acids, from oxidative damage. wikipedia.orgcompoundchem.com This protective effect is attributed to the kinetic isotope effect, which effectively slows down the rate of lipid peroxidation. wikipedia.org This mechanism, which is not based on traditional antioxidant activity, safeguards mitochondrial, neuronal, and other lipid membranes, thereby reducing the formation of harmful by-products. wikipedia.org

The therapeutic potential of D-PUFAs lies in their ability to prevent and treat various pathologies involving lipid peroxidation. wikipedia.orgresearchgate.net For instance, they have demonstrated effectiveness in preventing ferroptosis, a form of regulated cell death that is heavily reliant on lipid peroxidation and is implicated in diseases such as cancer. acs.orgchromatographyonline.comwikipedia.org Beyond specific disease models, deuterated fatty acids are being explored as potential therapeutics in broader clinical scenarios characterized by oxidative stress, including hemolytic crises and sickle cell disease. frontiersin.org Moreover, the precision offered by deuterated lipids as internal standards for absolute quantitation in lipidomics is invaluable for drug development, enabling a more accurate understanding of drug mechanisms and efficacy. diagnosticsworldnews.commdpi.com Innovations in polymer design are also paving the way for targeted and controlled drug delivery systems that incorporate deuterated materials, which could lead to enhanced therapeutic outcomes and fewer side effects. resolvemass.ca

Future Innovations in Deuterated Fatty Acid Synthesis and Application

The field of deuterated fatty acid synthesis and application is continuously evolving, driven by advancements in analytical technologies and a growing understanding of their diverse utility. Future research in stable isotope labeling in lipidomics is anticipated to leverage ultra-high mass resolution techniques, employ multiple tracer methods, and utilize the detailed information from tandem mass spectra to precisely localize and quantify label enrichment within lipid building blocks. nih.govlongdom.org

Significant progress in mass spectrometry (MS) and chromatography has already revolutionized lipidomics, enabling highly detailed and sensitive analysis of lipid composition, as well as the rates of synthesis and turnover. portlandpress.com Emerging methodologies for deuterium labeling of biomolecules include hydrogen isotope exchange (HIE) reactions, and various reductive and dehalogenative deuteration techniques, expanding the toolkit for creating these specialized compounds. nih.govresearchgate.net The perdeuteration of saturated fatty acids and diacids is being achieved under controlled hydrothermal conditions. europa.eu Ongoing research is focused on completing the synthesis of chain-deuterated phospholipids, potentially through integrated biochemical-chemical approaches, to provide more complex labeled lipid species. europa.eu

Beyond their role in metabolic tracing, deuterated lipids are finding increasing applications in structural biology and materials science. They are crucial in neutron scattering studies for precisely determining the location of individual components within lipid nanomedicines, which is vital for understanding and optimizing their performance. vinnova.se For example, deuterated monoolein, a key lipid in drug delivery and protein crystallization, is being produced and even recycled for subsequent use in neutron experiments aimed at elucidating protein structures. ansto.gov.au The development of scalable synthesis methods for producing gram quantities of highly deuterated fatty acids, such as linoleic acid-d31, further expands their accessibility for diverse research and industrial applications. ansto.gov.au The broader utility of deuterated compounds extends to quantitative proteomics, metabolism research, and drug development, where they aid in determining the transfer, transformation, efficacy, mechanism of action, toxicity, and side effects of drugs in vivo. diagnosticsworldnews.com

Integration of Dodecanoic-d23 Acid Data into Systems Biology Approaches for Comprehensive Metabolic Mapping

The integration of data derived from Dodecanoic-d23 acid research into systems biology approaches is fundamental for achieving a comprehensive understanding of metabolic networks. Lipidomics, as a specialized branch of metabolomics, aims for a holistic analysis of lipids within biological systems and their intricate interactions with other biomolecules, often adopting a systems biology framework. creative-proteomics.comlabome.com

A crucial future direction involves the strategic integration of lipidomics data with other 'omics' disciplines, such as genomics, proteomics, and transcriptomics. This multi-omics synergy is essential for unraveling systemic interactions between lipid networks and broader molecular pathways, thereby fostering holistic insights into biological regulation and disease mechanisms. creative-proteomics.comnih.govresearchgate.net Stable isotope tracing, including the use of deuterated fatty acids like Dodecanoic-d23 acid, when combined with advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry and network-based isotopologue modeling, enables the precise quantification of metabolic fluxes across the entire lipidome. biorxiv.org This integrated approach facilitates the concurrent quantification of various metabolic processes, including fatty acid synthesis, elongation, headgroup assembly, and salvage reactions within virtually any biological system. biorxiv.org

Specialized computational tools, such as LipidSig 2.0 and LipidOne, are being developed and enhanced to provide advanced network analysis, pathway activity networks, and lipid reaction networks. oup.comlipidone.eu These tools offer a systems biology perspective on lipidomics data, helping researchers identify key lipid classes and species central to biosynthesis pathways and discern which pathways are actively engaged or suppressed by analyzing flux changes. oup.comlipidone.eu Resources like the LIPID MAPS Consortium serve as comprehensive repositories for lipid information, supporting the development of quantitative models of lipid synthesis and metabolism to foster a mechanistic and systems-level understanding. nih.govbiorxiv.org Furthermore, mapping lipidomics data onto comprehensive genome-scale metabolic networks represents an attractive strategy to link lipidome dynamics directly to metabolic reactions within the broader context of systems biology. biorxiv.org Techniques like deuterium metabolic imaging (DMI) and other analogous stable isotope methods are also instrumental in creating detailed metabolic maps, illustrating both oxidative and non-oxidative metabolic pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing Dodecanoic-d23 acid with high isotopic purity, and how can deuterium incorporation efficiency be validated?

- Methodological Answer : Synthesis typically involves catalytic deuteration of unsaturated precursors or acid-catalyzed exchange in deuterated solvents. Isotopic purity (>98% deuterium) is validated via NMR spectroscopy (e.g., -NMR for positional deuterium analysis) and mass spectrometry (e.g., ESI-MS to confirm molecular ion clusters). Quantify deuterium content using isotopic ratio mass spectrometry (IRMS) and cross-validate with combustion-based elemental analysis .

Q. How should researchers characterize Dodecanoic-d23 acid’s structural integrity and isotopic distribution using spectroscopic techniques?

- Methodological Answer :

- FTIR : Confirm carboxyl group integrity (C=O stretch at ~1700 cm) and absence of OH groups (no broad peak ~2500–3300 cm).

- -NMR : Suppressed proton signals in deuterated regions (e.g., methyl-d groups) indicate successful deuteration.

- LC-MS/MS : Trace isotopic impurities (e.g., residual non-deuterated chains) using high-resolution fragmentation patterns.

- Isotopic Distribution Modeling : Compare experimental MS data with theoretical isotopic envelopes (e.g., using Mercury or Isotope Pattern Calculator) to assess purity .

Advanced Research Questions

Q. In metabolic flux studies, how does Dodecanoic-d23 acid’s isotopic labeling affect lipid metabolism data interpretation compared to non-deuterated analogs?

- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter reaction rates (e.g., β-oxidation), leading to underestimation of metabolic flux. Mitigate this by:

- Control Experiments : Parallel studies with -labeled analogs to isolate isotopic effects.

- Computational Correction : Apply KIE correction factors (e.g., Swain-Schaad relationships) to adjust flux calculations.

- Multi-Isotope Tracer Designs : Combine Dodecanoic-d23 acid with -glucose to disentangle lipid synthesis pathways via - correlation networks .

Q. What experimental controls are critical when using Dodecanoic-d23 acid in kinetic studies to account for deuterium isotope effects?

- Methodological Answer :

- Isotopologue Pairing : Compare reactions with Dodecanoic-d23 acid and its non-deuterated counterpart under identical conditions.

- Temperature Gradients : Assess KIEs across temperatures (Arrhenius plots) to isolate thermodynamic vs. kinetic contributions.

- Computational Modeling : Use density functional theory (DFT) to predict C-D bond cleavage barriers and validate against experimental rate constants .

Q. How can researchers resolve contradictions in reaction rate data when Dodecanoic-d23 acid exhibits divergent behavior in catalytic hydrogenation studies?

- Methodological Answer : Discrepancies often arise from solvent isotope effects or catalyst-deuterium interactions. Address this by:

- Solvent Screening : Test reactions in , , or non-deuterated solvents to isolate solvent vs. substrate effects.

- Catalyst Characterization : Use XPS or EXAFS to detect deuterium adsorption on catalyst surfaces.

- Statistical Validation : Apply Grubbs’ test for outlier detection and Bayesian regression to quantify uncertainty in rate measurements .

Q. What strategies ensure reproducibility in studies using Dodecanoic-d23 acid for membrane lipid dynamics in deuterium-depleted environments?

- Methodological Answer :

- Environmental Controls : Maintain consistent levels in cell cultures or lipid bilayers to avoid confounding isotopic dilution.

- Time-Resolved SANS/SAXS : Monitor lipid phase transitions dynamically to account for deuterium-induced packing differences.

- Cross-Validation : Replicate findings with alternative probes (e.g., -labeled lipids) to confirm mechanistic insights .

Data Analysis & Validation

Q. How should researchers statistically analyze isotopic scrambling in Dodecanoic-d23 acid during prolonged storage or experimental conditions?

- Methodological Answer :

- Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH) with periodic -NMR to track deuterium loss.

- Multivariate Analysis : PCA or PLS-DA models to correlate storage conditions (pH, temperature) with isotopic degradation rates.

- Error Propagation Models : Quantify uncertainty in downstream analyses (e.g., metabolic flux) using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.